N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is soluble in most organic solvents like alcohol and ether but insoluble in water . 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene is considered to be a structural alert with formula C4H4S . It was discovered as a contaminant in benzene .Scientific Research Applications
Theoretical Investigations and Molecular Docking Studies
A theoretical investigation of some antimalarial sulfonamides, including derivatives similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, utilized computational calculations and molecular docking studies. These sulfonamides showed promise in antimalarial activity with low cytotoxicity, highlighting their potential as COVID-19 drugs. The molecular docking study revealed small energy affinity against Plasmepsin-1 and Plasmepsin-2, crucial in the antimalarial mechanism, and also docked on main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) to calculate binding energy, suggesting their potential broader application in antiviral therapies (Fahim & Ismael, 2021).
Development of Topically Active Carbonic Anhydrase Inhibitors
Research into derivatives of benzo[b]thiophene-2-sulfonamide aimed at finding topically active inhibitors of ocular carbonic anhydrase for glaucoma treatment identified compounds with significant ocular hypotensive activity. This work suggests the potential of benzo[b]thiophene sulfonamide derivatives in developing new treatments for glaucoma, marking an important application in ophthalmology (Graham et al., 1989).
Synthesis and Evaluation for Anti-tubercular Activity
A series of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and benzene sulfonamide compounds were synthesized and evaluated for their antitubercular activity. This study indicates the potential of these compounds in developing treatments against Mycobacterium tuberculosis, showcasing another vital application of sulfonamide derivatives in addressing tuberculosis (Dighe et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with 5-ht1a serotonin receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through electrostatic interactions .
Biochemical Pathways
Similar compounds have been shown to influence the serotonin system .
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-14-8-11(6-7-16(14)25-18(20)22)27(23,24)19-9-15(21)13-10-26-17-5-3-2-4-12(13)17/h2-8,10,15,19,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGBNEIVEZICCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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